molecular formula C10H10N2O B6357770 N-Methyl-4-(oxazol-2-yl)aniline CAS No. 1368659-13-5

N-Methyl-4-(oxazol-2-yl)aniline

Cat. No.: B6357770
CAS No.: 1368659-13-5
M. Wt: 174.20 g/mol
InChI Key: LOWRUXVQYUJGLN-UHFFFAOYSA-N
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Description

N-Methyl-4-(oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-4-(oxazol-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of N-methylaniline with oxazole derivatives under specific conditions. For instance, the reaction of N-methylaniline with 2-bromo-oxazole in the presence of a base like potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

N-Methyl-4-(oxazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-(oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the aniline moiety can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(oxazol-2-yl)benzamide
  • N-Methyl-4-(oxazol-2-yl)phenol
  • N-Methyl-4-(oxazol-2-yl)benzoic acid

Uniqueness

N-Methyl-4-(oxazol-2-yl)aniline is unique due to its specific combination of an oxazole ring and an aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-4-(1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWRUXVQYUJGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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